Home > Products > Building Blocks P11714 > 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one - 1313712-67-2

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Catalog Number: EVT-1731245
CAS Number: 1313712-67-2
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic organic compound that belongs to the class of oxazepines, which are characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various methods involving different starting materials and reagents. Its synthesis has been documented in several scientific studies, highlighting its relevance in pharmaceutical research .

Classification

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is classified as a member of the oxazepine family, specifically a benzoxazepine derivative. It features a methoxy group at the 9-position and is recognized for its structural complexity and potential therapeutic properties.

Synthesis Analysis

Methods

The synthesis of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific conditions.

Technical Details:

  • Starting Materials: The synthesis often begins with 2-amino-5-methoxyphenol and a suitable electrophile such as an aryl halide.
  • Reagents: Common reagents include bases like potassium carbonate or sodium hydride and solvents such as dimethylformamide or dioxane.
  • Cyclization Conditions: The reaction typically requires heating under reflux conditions to facilitate the formation of the oxazepine ring structure .
Molecular Structure Analysis

Structure

The molecular structure of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one features:

Data

Key spectral data for this compound includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts provide information about the environment of hydrogen atoms in the molecule.
  • Mass Spectrometry (MS): Used to confirm molecular weight and structure.
Chemical Reactions Analysis

Reactions

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can participate in various chemical reactions due to its functional groups.

Technical Details:

  • Substitution Reactions: The methoxy group can be substituted under nucleophilic conditions.
  • Oxidation Reactions: The compound may undergo oxidation to yield more complex derivatives or to modify its biological activity .
Mechanism of Action

Process

The mechanism of action for 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is not fully elucidated but is believed to involve interactions with specific biological targets.

Data

Research suggests that compounds in the oxazepine class may exhibit neuroprotective or anticancer properties by modulating neurotransmitter systems or inhibiting tumor growth pathways. Further studies are required to clarify these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.
  • Melting Point: Specific melting point data varies based on purity and synthesis method.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability can vary with environmental conditions such as pH and temperature.

Relevant data from studies indicate that derivatives of this compound may have altered solubility profiles that affect their biological activity .

Applications

Scientific Uses

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Pharmaceutical Research: Investigating structure-activity relationships to optimize efficacy and reduce side effects.

Research continues to explore its full potential in various therapeutic areas .

Synthetic Methodologies for Benzoxazepinone Derivatives

Cyclization Strategies for Seven-Membered Benzoxazepinone Scaffolds

The synthesis of the 1,4-benzoxazepinone core relies on strategic ring-closing methodologies. A widely applied approach involves reductive cyclization of Schiff base intermediates. As demonstrated in the synthesis of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-ones, 3-methoxy salicylaldehyde reacts with 3-amino-5-methylisoxazole to form a Schiff base. Subsequent sodium borohydride reduction yields the critical 2-((5-methylisoxazol-3-ylamino)methyl)-6-methoxyphenol intermediate. Treatment with chloroacetyl chloride facilitates nucleophilic substitution and intramolecular lactamization, generating the seven-membered ring in 88–95% yield [1].

Alternative routes employ solid-phase macrocyclization techniques, particularly valuable for incorporating structural diversity. The methyldiaminobenzoyl (MeDbz) linker enables on-resin head-to-tail cyclization. After linear peptide assembly on the resin, activation with 4-nitrophenyl chloroformate followed by cleavage under mild reducing conditions (TCEP, pH 6.8) affords cyclic peptides incorporating the benzoxazepinone motif. This method benefits from pseudo-dilution effects, minimizing oligomerization and providing high-purity products [8].

Optimization parameters significantly influence cyclization efficiency:

  • Concentration: Dilute conditions (<0.01 M) favor intramolecular lactamization over dimerization in solution-phase synthesis.
  • Temperature: Controlled heating (reflux in acetonitrile) accelerates ring closure without epimerization.
  • Activating agents: Coupling reagents like PyBOP or HATU/Oxyma Pure mixtures enhance reaction rates and yields in amide bond formation [8].

Table 1: Cyclization Methods for Benzoxazepinone Core

StrategyKey Reagent/IntermediateYield RangeCritical Condition
Reductive CyclizationSchiff Base → NaBH₄ Reduction88–95%Reflux in methanol, 4h
LactamizationChloroacetyl Chloride90–95%Triethylamine base, RT to 60°C
On-Resin CyclizationMeDbz Linker/4-NPC Activation70–85%TCEP reduction, pH 6.8 buffer

Palladium-Catalyzed Intramolecular C–N Bond Formation in Benzene-Fused Systems

Palladium catalysis enables efficient construction of the strained bicyclic systems prevalent in bioactive benzoxazepinone derivatives. Intramolecular Buchwald-Hartwig amination is pivotal for forming the C–N bond of the oxazepine ring. This method is particularly effective for assembling tricyclic systems where steric hindrance challenges traditional lactamization. Substrates featuring ortho-halogenated aryl ethers and proximal amine functionalities undergo cyclization using Pd₂(dba)₃/XPhos catalytic systems. Key advantages include:

  • Chemoselectivity: Tolerance of ester, nitro, and alkoxy substituents on the aromatic ring.
  • Steric Handling: Successful cyclization of substrates with ortho-substituents (e.g., 9-methoxy groups) [8].

Mechanistic insights reveal that oxidative addition of the aryl halide to Pd(0) precedes coordination with the amine. Reductive elimination then forms the C–N bond, completing the seven-membered ring. The use of bulky phosphine ligands (XPhos, SPhos) suppresses β-hydride elimination side reactions.

Table 2: Pd-Catalyzed C–N Bond Formation Optimization

Catalyst SystemLigandBaseTemp (°C)Yield (%)Substrate Scope
Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃10092Unhindered aryl iodides
Pd(OAc)₂ (3 mol%)SPhosK₃PO₄8085Ortho-substituted bromides
Pd(AmPhos)Cl₂ (4 mol%)t-BuONa9078Heteroaryl chlorides

Solvent-Controlled Divergent Synthesis for Regioselective Functionalization

Solvent polarity exerts profound influence on the regioselectivity of benzoxazepinone functionalization. In pyrimidine-oxazepine couplings, 1,4-dioxane promotes O-alkylation, yielding 2-pyrimidinyloxy-N-arylbenzylamines. Conversely, dimethyl sulfoxide (DMSO) shifts selectivity toward N-alkylation, producing N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines or triggering Smiles rearrangement to dibenzo[b,f][1,4]oxazepines. This divergence arises from:

  • Solvation Effects: Polar aprotic DMSO stabilizes charged intermediates favoring N-attack.
  • Hydrogen-Bond Disruption: DMSO disrupts intramolecular H-bonding in precursors, exposing alternative nucleophilic sites [3] [6].

Diastereodivergent cyclizations further demonstrate solvent control. Reactions in nonpolar solvents (toluene) afford syn-configured cyclopropane-fused oxazepinones, while polar solvents (DMF) invert diastereoselectivity to anti-products. Computational studies attribute this to differential stabilization of Zimmerman-Traxler transition states:

  • Nonpolar Media: Compact, hydrogen-bonded transition states favor syn addition.
  • Polar Media: Solvent-separated ion pairs enable anti approach [6].

Optimization of Reaction Conditions for High-Yield Cyclopropane Substituent Incorporation

Incorporating cyclopropane motifs onto the benzoxazepinone core demands precise optimization. Organocatalytic asymmetric cyclopropanation utilizes chiral phosphoric acids (CPAs) to assemble cyclopropane-embedded polycycles. Isochromene acetals react with vinylboronic acids under CPA catalysis (e.g., A8 with anthracene substituents) at –50°C, achieving 78–97% ee and >20:1 dr. Key parameters include:

  • Catalyst Design: Bulky 2,4,6-triisopropylphenyl groups on CPA enforce facial selectivity.
  • Temperature Control: Low temperatures (–50°C) minimize racemization.
  • Leaving Group Optimization: Isopropoxy groups in acetals outperform methoxy in enantiocontrol (97% vs 86% ee) [7].

Transition-metal-mediated approaches provide complementary routes:

  • Suzuki-Miyaura Coupling: Cyclopropylboronic acids couple with bromobenzoxazepinones using Pd(PPh₃)₄/Na₂CO₃ in dioxane-H₂O (3:1) at 80°C (75–89% yield). Ligand selection (PCy₃ vs SPhos) adjusts steric tolerance [4].
  • Copper-Catalyzed Trimerization: Acetophenones undergo [1+1+1] cyclotrimerization with CuI/4,4′-di-tert-butyl-2,2′-bipyridine in chlorobenzene at 90°C, yielding trisubstituted cyclopropanes (73–86% yield). Di-tert-butyl peroxide (DTBP) serves as a critical oxidant [9].

Mechanistic investigations via DFT calculations reveal CPA-catalyzed reactions proceed through enantioselective [4+2] cycloaddition, followed by intramolecular nucleophilic displacement by the boronate moiety. The chiral phosphate anion directs the approach of the isobenzopyrylium ion, controlling stereochemistry at three contiguous centers [7].

Table 3: Cyclopropane Incorporation Strategies

MethodConditionsYieldStereoselectivityKey Advantage
CPA-CatalysisCPA A8 (5 mol%), DCM, –50°C, 72h78%97% ee, >20:1 drNo carbenes/carbenoids
Pd-Catalyzed Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C85%N/A (achiral)Broad boronic acid scope
Cu-Catalyzed TrimerizationCuI/L5, DTBP, PhCl, 90°C86%Single diastereomerAtom-economic

Properties

CAS Number

1313712-67-2

Product Name

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

IUPAC Name

9-methoxy-1,5-dihydro-4,1-benzoxazepin-2-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-3-7-5-14-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

UVSKBZVEBNLZIX-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=O)COC2

Canonical SMILES

COC1=CC=CC2=C1NC(=O)COC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.